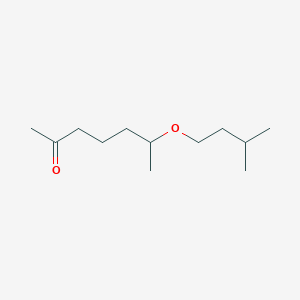

6-(3-Methylbutoxy)heptan-2-one

Description

The study of organic molecules with mixed functional groups is crucial for advancing chemical synthesis and materials science. 6-(3-Methylbutoxy)heptan-2-one, with its ketone and ether components, presents a compelling case for investigation. Its structure suggests potential for a range of chemical transformations and applications, positioning it as a molecule of interest in contemporary research.

This compound is structurally classified as both a branched ketone and an alkyl ether. Ketones are organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms. openochem.orglibretexts.org The presence of this polar group significantly influences their physical properties, such as boiling points, which are generally higher than those of nonpolar alkanes of similar molecular weight but lower than corresponding alcohols due to the absence of hydrogen bonding between ketone molecules themselves. openochem.orgccea.org.uk Branched ketones, specifically, are organic compounds featuring a ketone functional group within a non-linear carbon skeleton. ontosight.ai This branching can affect the molecule's physical properties, such as lowering the boiling point compared to its linear isomer and influencing its solubility. openochem.orgontosight.ai

Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). nih.gov They are generally less reactive than many other functional groups, which makes them useful as solvents in a variety of chemical reactions. acs.org The ether linkage in this compound is an unsymmetrical ether, as the two alkyl groups attached to the oxygen atom are different. nih.gov The synthesis of such unsymmetrical ethers can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. acs.org

The IUPAC nomenclature for compounds containing both a ketone and an ether functionality prioritizes the ketone group. libretexts.orgstackexchange.comuiuc.edu Thus, the ether moiety is treated as an alkoxy substituent on the main ketone chain. vedantu.com In the case of this compound, the heptan-2-one forms the parent chain, and the 3-methylbutoxy group is a substituent at the 6th position.

Functionalized heptanones are valuable intermediates in organic synthesis. The seven-carbon backbone of heptanone provides a versatile scaffold that can be modified to create a wide array of more complex molecules. solubilityofthings.com For instance, 2-heptanone (B89624) is a naturally occurring compound found in some foods and is also used as a solvent and in the fragrance industry. uiuc.edu The introduction of functional groups onto the heptanone chain, as seen with the alkoxy group in the target molecule, opens up possibilities for further chemical transformations. nih.govresearchgate.net

The butoxy moiety, specifically the 3-methylbutoxy (or isoamyloxy) group, is also of interest. The Williamson ether synthesis is a classic and versatile method for preparing ethers, including those with butoxy groups. acs.org Butoxy groups can influence the lipophilicity and steric environment of a molecule, which can be crucial in the design of bioactive compounds and specialty chemicals. The stereochemistry of such branched moieties can also play a significant role in the biological activity of a molecule, as the three-dimensional arrangement of atoms can greatly affect its interaction with biological targets like enzymes and receptors. mhmedical.comlongdom.orgontosight.ainih.govmdpi.com

A thorough review of the scientific literature reveals a notable scarcity of research focused specifically on this compound. epa.gov While the individual components—branched ketones and alkyl ethers—are well-documented, their combination in this particular structure has not been a subject of significant investigation. This lack of dedicated studies presents a clear research gap.

The motivation to investigate this compound stems from several key areas:

Novel Synthesis and Reactivity: The development of efficient and stereoselective synthetic routes to this compound would be a valuable addition to the organic chemist's toolkit for creating bifunctional molecules. acs.orgacs.orgrsc.orgnih.govresearchgate.netrsc.org

Potential Applications: Given the roles of ketones and ethers in various fields, this compound could be explored as a novel fragrance component, a specialty solvent, or an intermediate in the synthesis of more complex molecules with potential biological activity.

Physicochemical and Spectroscopic Characterization: A detailed study of its physical and spectroscopic properties would contribute to a better understanding of how the ketone and ether functionalities influence each other within the same molecule. pressbooks.pubopenstax.orglibretexts.orglibretexts.org

The table below presents some predicted and general physicochemical properties for ketones and ethers, which can serve as a baseline for the future characterization of this compound.

| Property | General Trend for Ketones | General Trend for Ethers | Predicted for this compound |

| Boiling Point | Higher than alkanes, lower than alcohols of similar mass. openochem.orggeeksforgeeks.org | Similar to alkanes of similar mass. openochem.org | Moderately high due to the ketone group and overall molecular weight. |

| Solubility in Water | Small ketones are soluble, solubility decreases with chain length. openochem.orgccea.org.ukunacademy.com | Generally low solubility. | Low to moderate solubility. |

| IR Spectroscopy (C=O stretch) | Strong absorption around 1715 cm⁻¹. | N/A | Strong absorption around 1715 cm⁻¹. |

| IR Spectroscopy (C-O stretch) | N/A | Strong absorption between 1050-1150 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org | Strong absorption in the 1050-1150 cm⁻¹ range. |

| ¹H NMR (α-protons to C=O) | ~2.1-2.4 ppm. | N/A | Signals in the 2.1-2.4 ppm range. |

| ¹H NMR (α-protons to ether O) | N/A | ~3.3-4.0 ppm. pressbooks.pubopenstax.orglibretexts.org | Signals in the 3.3-4.0 ppm range. |

| ¹³C NMR (C=O carbon) | ~200-220 ppm. | N/A | Signal in the 200-220 ppm range. |

| ¹³C NMR (ether carbons) | N/A | ~65-90 ppm. libretexts.orglibretexts.org | Signals in the 65-90 ppm range. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57906-45-3 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

6-(3-methylbutoxy)heptan-2-one |

InChI |

InChI=1S/C12H24O2/c1-10(2)8-9-14-12(4)7-5-6-11(3)13/h10,12H,5-9H2,1-4H3 |

InChI Key |

PIGHQZGPXCSBSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(C)CCCC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 3 Methylbutoxy Heptan 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Ketone and Ether Linkage

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. thieme-connect.com For 6-(3-methylbutoxy)heptan-2-one, two primary strategic disconnections are evident: one at the ether linkage and another within the heptanone carbon skeleton.

Ether Linkage Disconnection: The most logical disconnection is at the carbon-oxygen bond of the ether. This C-O disconnection simplifies the target molecule into two key precursors: a functionalized heptanone and an isoamyl alcohol derivative. This approach corresponds to a forward-synthesis etherification reaction.

Synthon 1 (Cationic): A 6-heptan-2-one cation at the C6 position.

Synthetic Equivalent 1: 6-hydroxyheptan-2-one (B13951556) or 6-haloheptan-2-one.

Synthon 2 (Anionic): A 3-methylbutoxy anion.

Synthetic Equivalent 2: 3-methylbutan-1-ol (isoamyl alcohol) or its corresponding alkoxide.

Heptanone Skeleton Disconnection: A second disconnection can be made within the C7 carbon backbone to simplify the synthesis of the 6-hydroxyheptan-2-one intermediate. A highly effective strategy for synthesizing methyl ketones is the acetoacetic ester synthesis. chemistnotes.comwikipedia.org This involves disconnecting the bond between the α- and β-carbons relative to the ketone (C2-C3 bond), which leads to ethyl acetoacetate (B1235776) and a suitable alkylating agent.

Synthon 3 (Acyl Anion Equivalent): An acetyl anion synthon.

Synthetic Equivalent 3: Ethyl acetoacetate.

Synthon 4 (Alkyl Cation): A 4-hydroxypentyl cation.

Synthetic Equivalent 4: A 1-halo-4-hydroxypentane or, more practically, a protected version such as 1-bromo-4-(tetrahydropyranyloxy)pentane to prevent the free hydroxyl group from interfering with the reaction.

These disconnections outline a convergent synthetic plan: constructing the functionalized heptanone skeleton first, followed by the formation of the ether linkage.

Development of Novel Carbon-Carbon Bond Forming Reactions for the Heptanone Skeleton

Building the heptanone skeleton is a critical phase of the synthesis. Modern methodologies offer precise control over structure and stereochemistry, moving beyond classical approaches.

The acetoacetic ester synthesis provides a robust and reliable method for constructing the heptanone backbone. chadsprep.comuomustansiriyah.edu.iq The process begins with the deprotonation of ethyl acetoacetate to form a stabilized enolate, which is then alkylated with a suitable electrophile. libretexts.orglibretexts.org

The key steps are:

Enolate Formation: Ethyl acetoacetate is treated with a strong base, such as sodium ethoxide, to generate a nucleophilic enolate. wikipedia.org

Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide. To form the required 6-hydroxyheptan-2-one precursor, a 4-bromobutan-1-ol derivative (with the hydroxyl group protected) would be a suitable electrophile.

Hydrolysis and Decarboxylation: The resulting substituted β-keto ester is hydrolyzed under acidic or basic conditions, followed by gentle heating to induce decarboxylation, yielding the target methyl ketone. wikipedia.org

While this classical approach is effective for constructing the carbon skeleton, achieving stereoselectivity at the C6 position requires more advanced techniques. Direct asymmetric alkylation of ketone enolates remains a significant challenge in organic synthesis. nih.gov However, stereocontrol can be achieved through methods such as using chiral auxiliaries or employing metal-catalyzed asymmetric alkylation protocols on prochiral ketones. nih.govucc.ie

| Step | Reagents and Conditions | Purpose |

| 1 | Ethyl acetoacetate, Sodium Ethoxide (NaOEt) in Ethanol (EtOH) | Formation of the nucleophilic enolate. |

| 2 | 1-bromo-4-(tetrahydropyranyloxy)pentane | SN2 alkylation to form the C-C bond. |

| 3 | Dilute HCl (aq.), Heat (Δ) | Hydrolysis of the ester and THP ether, followed by decarboxylation to yield 6-hydroxyheptan-2-one. |

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds, including between two sp³-hybridized centers. libretexts.orgnobelprize.org Nickel- and palladium-based catalysts are particularly effective for this purpose, offering an alternative to enolate-based strategies. rsc.orgorganic-chemistry.org

A plausible cross-coupling approach to the heptanone skeleton could involve:

Negishi or Kumada Coupling: Reacting an organozinc or Grignard reagent derived from a C4 fragment (e.g., 4-halobutan-1-ol, protected) with an acyl halide or another suitable electrophile representing the C3 fragment of the ketone.

Nickel-catalyzed cross-electrophile coupling, which pairs two different alkyl halides in the presence of a reducing agent, provides a cutting-edge method for forging alkyl-alkyl bonds. rsc.orgnih.gov This strategy avoids the preparation of sensitive organometallic reagents. For instance, a C5 alkyl halide containing a protected ketone could be coupled with a C2 alkyl halide.

| Catalyst System | Coupling Partners | Bond Formed | Key Features |

| Palladium(0)/Ligand | Organoboron compound + Acyl Halide/Anhydride | C(sp³)-C(sp²) | Mild conditions, high functional group tolerance. oup.com |

| Nickel(0)/Ligand | Alkyl Halide + Alkyl Grignard (Kumada) | C(sp³)-C(sp³) | Effective for non-activated alkyl halides, can achieve high diastereoselectivity. acs.org |

| Nickel(0)/Ligand + Reductant | Alkyl Halide 1 + Alkyl Halide 2 (XEC) | C(sp³)-C(sp³) | Avoids organometallic reagents; couples two electrophiles. orgsyn.org |

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to complex molecules with high efficiency and selectivity. For a molecule like this compound, which contains both a ketone and an ether functional group, catalytic methods provide powerful tools for its construction.

Transition Metal Catalysis in Ketone and Ether Synthesis

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of ketones and ethers. rsc.org The construction of this compound can be envisioned through several transition metal-catalyzed reactions.

For the formation of the ketone moiety, various transition metal-catalyzed methods are available. One such approach involves the oxidation of a corresponding secondary alcohol. However, for constructing the carbon skeleton, cross-coupling reactions are particularly powerful. For instance, a palladium- or copper-catalyzed coupling of an appropriate organometallic reagent with an acyl halide or a related derivative could be employed to form the heptan-2-one backbone. Transition metal-catalyzed C-H functionalization has also emerged as a powerful tool, where a ketone directing group can facilitate the introduction of substituents at specific positions. rsc.org

The synthesis of the ether linkage in this compound can be achieved through transition metal-catalyzed etherification reactions. Traditional methods like the Williamson ether synthesis often require harsh conditions and generate stoichiometric waste. acs.org In contrast, modern catalytic approaches offer milder and more atom-economical alternatives. For example, palladium- and copper-catalyzed Ullmann-type couplings can form aryl ethers, and similar principles can be extended to the synthesis of alkyl ethers. acs.org A highly selective method for the dehydrative formation of unsymmetrical ethers from two different alcohols has been reported using an iron catalyst, which proceeds under mild conditions with water as the only byproduct. acs.org Another approach involves the reductive etherification of ketones with alcohols, catalyzed by a well-defined cationic Ru-H complex, which uses environmentally benign water as the solvent and molecular hydrogen as the reducing agent. nih.gov Such a reaction could potentially be adapted to form the ether bond in a precursor to this compound.

A plausible synthetic route could involve a tandem reaction sequence catalyzed by a transition metal, where multiple bonds are formed in a single operation. For instance, a catalyst could facilitate a rsc.orgrsc.org-sigmatropic rearrangement followed by a cyclization to generate a complex ketone structure. acs.org While not directly applicable to the linear structure of this compound, this illustrates the power of transition metals to orchestrate complex transformations.

Table 1: Comparison of Catalytic Methods for Ketone and Ether Synthesis

| Catalytic Method | Catalyst Examples | Key Advantages | Potential Application for this compound |

| Ketone Synthesis | |||

| Oxidation of Secondary Alcohols | PCC, DMP | High yields, well-established | Oxidation of 6-(3-methylbutoxy)heptan-2-ol |

| Friedel-Crafts Acylation | AlCl₃ | Forms aromatic ketones directly | Not directly applicable for an aliphatic ketone |

| Transition Metal-Catalyzed Cross-Coupling | Pd, Cu, Ni complexes | Forms C-C bonds efficiently | Coupling of a C6 organometallic reagent with an acetylating agent |

| Ether Synthesis | |||

| Reductive Etherification | Cationic Ru-H complex | High chemoselectivity, uses H₂ as reductant nih.gov | Reaction of a ketone precursor with 3-methylbutan-1-ol |

| Dehydrative Etherification | Iron(III) catalysts | Forms unsymmetrical ethers from two alcohols, water as byproduct acs.org | Coupling of a diol precursor with 3-methylbutan-1-ol |

| Ullmann-Type Coupling | Cu, Pd complexes | Effective for aryl ethers, milder than traditional methods acs.org | Less relevant for an aliphatic ether |

Organocatalysis and Biocatalysis for Enhanced Selectivity

In the quest for highly selective and sustainable synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis. rsc.org

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. A key advantage of organocatalysis is the ability to achieve high enantioselectivity, which is crucial for the synthesis of chiral molecules. nih.gov For the synthesis of this compound, which has a chiral center at the 6-position, organocatalysis could be employed to control the stereochemistry. For instance, a proline-catalyzed asymmetric aldol (B89426) reaction could be used to construct the carbon backbone with the desired stereochemistry at the hydroxyl group, which can then be converted to the ether. wikipedia.org The reduction of a prochiral ketone precursor to a chiral alcohol can also be achieved with high enantioselectivity using organocatalysts like bifunctional thiourea-amine catalysts. nih.gov

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical transformations, offers unparalleled selectivity and operates under mild, environmentally benign conditions. wikipedia.org Enzymes such as lipases, esterases, and alcohol dehydrogenases are widely used in organic synthesis. nih.gov For the synthesis of this compound, a ketone reductase could be used for the enantioselective reduction of a diketone precursor to a chiral hydroxy-ketone. acs.org This hydroxy-ketone could then be etherified in a subsequent step. Alternatively, a biocatalytic etherification process could be developed. While less common than other enzymatic transformations, some enzymes are capable of forming ether bonds. nih.govchemrxiv.org The use of biocatalysis aligns well with the principles of green chemistry, as it often involves aqueous reaction media, ambient temperatures, and biodegradable catalysts. matec-conferences.org

Table 2: Enantioselective Catalytic Approaches

| Approach | Catalyst Type | Example Reaction | Relevance to this compound Synthesis |

| Organocatalysis | Chiral amines (e.g., proline) | Asymmetric aldol reaction | Stereoselective formation of the carbon backbone. wikipedia.org |

| Bifunctional thiourea-amines | Enantioselective reduction of ketones | Stereoselective synthesis of the chiral alcohol precursor. nih.gov | |

| Biocatalysis | Ketone Reductases (KREDs) | Asymmetric reduction of ketones | Enantioselective synthesis of 6-hydroxyheptan-2-one. acs.orgnih.gov |

| Lipases | Kinetic resolution of racemic alcohols | Separation of enantiomers of a precursor alcohol. nih.gov | |

| Ether-forming enzymes | Biocatalytic etherification | Direct enzymatic formation of the ether linkage. nih.govchemrxiv.org |

Green Chemistry Principles in the Synthesis of this compound

The fragrance industry is increasingly adopting green chemistry principles to reduce its environmental footprint. matec-conferences.orgmatec-conferences.org The synthesis of this compound can be designed to be more sustainable by adhering to these principles. The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally friendly chemical processes. consensus.appyale.edu

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. Catalytic methods are inherently advantageous in this regard as they are used in small amounts and can be recycled. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org Reactions like catalytic additions and rearrangements are preferred over substitutions that generate stoichiometric waste.

Use of Catalysis: As discussed extensively above, catalytic reagents are superior to stoichiometric reagents as they reduce waste and energy consumption. acs.org

Use of Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. consensus.app For a fragrance ingredient, sourcing precursors from biomass could be a viable green strategy. premiumbeautynews.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical CO₂, or bio-based solvents. personalcaremagazine.comnih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edu Biocatalytic reactions are particularly notable for operating under mild conditions. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable. For example, a biocatalytic route using a renewable feedstock in an aqueous medium would represent a significant step towards a truly green synthesis. matec-conferences.org

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Employing catalytic reactions with high selectivity to minimize byproducts. acs.org |

| Atom Economy | Utilizing addition reactions (e.g., reductive etherification) over substitution reactions. acs.org |

| Catalysis | Using transition metal, organo-, or biocatalysts to reduce reaction times and energy input. acs.org |

| Renewable Feedstocks | Sourcing precursors like 3-methylbutanol from fermentation processes. consensus.apppremiumbeautynews.com |

| Safer Solvents | Performing reactions in water, ethanol, or supercritical CO₂ instead of chlorinated solvents. personalcaremagazine.comnih.gov |

| Energy Efficiency | Utilizing biocatalysts that operate at or near ambient temperature and pressure. yale.edu |

Comprehensive Spectroscopic Characterization Techniques for Structural Elucidation of 6 3 Methylbutoxy Heptan 2 One

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each molecule.

For 6-(3-Methylbutoxy)heptan-2-one, the FT-IR spectrum is predicted to exhibit several key absorption bands that are indicative of its structure. The most prominent of these would be the carbonyl (C=O) stretch of the ketone group, which is expected to appear as a strong, sharp peak in the region of 1715-1725 cm⁻¹. The presence of an ether linkage (C-O-C) would be confirmed by a characteristic stretching vibration in the fingerprint region, typically between 1050 and 1150 cm⁻¹. Additionally, the spectrum would show C-H stretching vibrations for the alkane portions of the molecule just below 3000 cm⁻¹.

A detailed breakdown of the predicted FT-IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretching | 1715 - 1725 | Strong, Sharp |

| Ether (C-O-C) | Stretching | 1050 - 1150 | Medium to Strong |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

| Alkane (CH₂, CH₃) | Bending | 1375 - 1465 | Medium |

These predicted values are based on established correlation tables for infrared spectroscopy. The exact position of the absorption bands can be influenced by the molecular environment.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FT-IR spectroscopy to analyze solid and liquid samples directly without extensive sample preparation. In ATR-IR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the surface of the crystal. rsc.org When a sample is brought into contact with the crystal, the evanescent wave is attenuated at specific frequencies corresponding to the sample's vibrational modes.

The resulting ATR-IR spectrum is qualitatively similar to a traditional transmission FT-IR spectrum. Therefore, the predicted absorption bands for this compound using ATR-IR would be in the same regions as those expected in a standard FT-IR measurement. The key advantage of ATR-IR is the ease of sample handling, making it a rapid and efficient method for obtaining the infrared spectrum of this compound in its neat form. The expected spectral data would mirror that presented in the FT-IR data table.

Advanced Chiroptical Spectroscopy

The structure of this compound contains a chiral center at the C6 position, as it is bonded to four different groups: a hydrogen atom, a methyl group, a (3-methylbutoxy) group, and a 4-oxopentyl group. The presence of this stereocenter means that this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the stereochemistry of a chiral molecule.

Optical Rotation

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. libretexts.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). libretexts.org The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. The value depends on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the sample cell. youtube.com

For a specific enantiomer of this compound, a non-zero specific rotation would be observed. A racemic mixture, containing equal amounts of both enantiomers, would have a net optical rotation of zero.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum plots the difference in absorbance (ΔA = A_L - A_R) as a function of wavelength. The spectrum consists of positive or negative peaks, known as Cotton effects, which provide detailed stereochemical information about the molecule. mdpi.com

The ECD spectrum of a chiral ketone like this compound would be particularly informative. The n → π* electronic transition of the carbonyl chromophore is sensitive to the stereochemistry of its environment. The sign and intensity of the Cotton effect associated with this transition can often be correlated to the absolute configuration of the chiral center using empirical rules, such as the Octant Rule for ketones. nih.govnih.gov By comparing the experimental ECD spectrum to theoretically calculated spectra for the possible enantiomers, the absolute configuration of this compound can be determined. sigmaaldrich.com

| Technique | Principle | Information Obtained for this compound |

| Optical Rotation | Measures the rotation of plane-polarized light. | Indicates the presence of chirality and the direction of rotation for a specific enantiomer. |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized light. | Provides detailed stereochemical information and allows for the determination of the absolute configuration of the chiral center. |

Computational Chemistry and Theoretical Investigations of 6 3 Methylbutoxy Heptan 2 One

Investigation of Reaction Mechanisms and Transition States for Synthetic RoutesThere is a lack of computational studies investigating the reaction mechanisms, identifying transition states, and calculating activation energies for the synthetic routes leading to 6-(3-Methylbutoxy)heptan-2-one.

Due to the absence of specific data for this compound in the scientific literature, the generation of an article with the requested detailed findings and data tables cannot be fulfilled at this time.

Natural Occurrence, Biosynthesis, and Chemoecological Relevance of Analogous Compounds

Identification of Related Branched Ketones and Alkyl Ethers in Natural Sources

Branched ketones and alkyl ethers are part of the vast array of volatile organic compounds (VOCs) found throughout nature. These compounds are secondary metabolites, meaning they are not essential for the basic growth and development of an organism but often play crucial roles in interactions with the environment. researchgate.net

Ketones and aldehydes are widespread in nature and are often found in combination with other functional groups. libretexts.org They are known for their characteristic sweet and sometimes pungent odors. libretexts.org For instance, 2-heptanone (B89624) is a naturally occurring ketone that contributes to the sharp scent of blue cheese. libretexts.org A structurally related branched ketone, 6-methyl-2-heptanone, has been identified in various natural sources, including in the volatile compounds of lamb fat and the metatarsal glands of the sika deer. thegoodscentscompany.com The presence of such branched ketones in animal-derived substances suggests potential roles in chemical communication or as metabolic byproducts. Other examples of naturally occurring ketones include carvone, which is found in spearmint and caraway, and muscone, which is a key component of the scent of the Himalayan musk deer. libretexts.org

Alkyl ethers, while perhaps less commonly highlighted as volatile signaling molecules compared to ketones, are also present in natural systems. For example, S-alkyl glycerol (B35011) ethers have been isolated from the lipids of Ehrlich ascites cells and have been identified in bovine and human heart tissue. umich.edu Although these are not volatile compounds, their existence demonstrates the natural occurrence of the ether linkage in biological systems. The combination of a ketone and an ether functionality in a single molecule, such as in the target compound, suggests a hybrid structure that could potentially arise from various biosynthetic pathways.

Table 1: Examples of Naturally Occurring Branched Ketones and Alkyl Ethers

| Compound Name | Natural Source(s) | Reference(s) |

| 2-Heptanone | Blue cheese, sweaty clothing, honey bees | libretexts.orgwikipedia.org |

| 6-Methyl-2-heptanone | Lamb fat, sika deer metatarsal glands | thegoodscentscompany.com |

| (R)-Muscone | Himalayan musk deer | libretexts.org |

| Carvone | Spearmint oil, caraway seeds | libretexts.org |

| S-Alkyl glycerol ethers | Ehrlich ascites cells, bovine and human heart | umich.edu |

Elucidation of Biosynthetic Pathways for Structurally Similar Metabolites

The biosynthesis of natural products like branched ketones and alkyl ethers involves complex enzymatic pathways that convert primary metabolites into a diverse array of secondary metabolites. researchgate.net While the specific pathway for "6-(3-Methylbutoxy)heptan-2-one" is not documented, the formation of analogous compounds can be understood through established biosynthetic principles in plants and insects.

In insects, the biosynthesis of many secondary metabolites, including pheromones and defensive secretions, often originates from fatty acid metabolism. researchgate.netnih.gov Branched-chain hydrocarbons and ketones are frequently found in the cuticular lipids of insects, where they play roles in preventing desiccation and in chemical communication. researchgate.net The biosynthesis of these compounds can involve the elongation of fatty acid precursors with the incorporation of methylmalonyl-CoA to introduce branching. Subsequent steps may include decarboxylation to form hydrocarbons or oxidation to produce ketones. researchgate.net

In plants, the diversity of secondary metabolites is vast, with major pathways including the shikimate, mevalonate (B85504) (MVA), and methylerythritol phosphate (B84403) (MEP) pathways. plantae.org The MVA and MEP pathways are responsible for the biosynthesis of terpenes, which can be modified to form a wide variety of volatile compounds. researchgate.netplantae.org While the structure of "this compound" does not immediately suggest a terpenoid origin, the possibility of enzymatic modifications of various precursors exists. For instance, some ketones can be formed through the oxidation of alcohols, which themselves can be derived from various biosynthetic routes.

The formation of the ether linkage in natural products can occur through several enzymatic reactions, often involving the transfer of an alkyl group to a hydroxyl group. While the biosynthesis of S-alkyl glycerol ethers has been studied, the pathways leading to simpler volatile alkyl ethers are less well-defined but are presumed to involve specific transferase enzymes. umich.edu

Chemoecological Roles of Related Volatile Organic Compounds (e.g., in plant-insect interactions)

Volatile organic compounds (VOCs) are fundamental to the chemical communication that mediates interactions between plants and insects. nih.govnih.gov These chemical signals can have profound effects on the behavior and survival of both the emitting organism and the receiver. oup.comtandfonline.com

Many ketones and other VOCs produced by plants serve as attractants for pollinators or as signals to help herbivores locate their host plants. nih.govufrj.br For example, the floral scents that attract bees and other insects are complex mixtures of volatile compounds. Conversely, some VOCs can act as deterrents, repelling herbivores and protecting the plant from damage. nih.gov

A fascinating aspect of plant-insect interactions is the phenomenon of induced defense. When a plant is attacked by an herbivore, it can release a specific blend of VOCs, often referred to as herbivore-induced plant volatiles (HIPVs). nih.gov These HIPVs can act as a "chemical cry for help," attracting natural enemies of the herbivore, such as predators and parasitoids. nih.gov This is a form of tritrophic interaction, where the plant, the herbivore, and the herbivore's enemy are all involved. Green leaf volatiles, which are C6 aldehydes and alcohols, are a common component of HIPV blends. nih.gov

Insects also utilize VOCs for a variety of purposes, including locating mates (sex pheromones), signaling alarm, and marking trails. tandfonline.com For instance, 2-heptanone is used by honey bees as an anesthetic to subdue small pests in the hive. wikipedia.org It is also found in the urine of stressed rats, potentially acting as an alarm signal. wikipedia.org The diverse roles of ketones in insect communication highlight their importance as semiochemicals.

Given the structural features of "this compound" (a ketone with an ether linkage), it is plausible that if this compound were found in nature, it could play a role in chemical communication, potentially as a pheromone or an allelochemical involved in plant-insect interactions.

Bio-guided Isolation and Characterization Strategies for Novel Analogs

The discovery of new natural products, including novel branched ketones and alkyl ethers, often relies on a process known as bio-guided isolation. researchgate.netnih.gov This strategy uses a specific biological assay to track the activity of interest through successive rounds of extraction and fractionation, ultimately leading to the isolation of the pure, active compound. mdpi.com

The process typically begins with a crude extract from a natural source, such as a plant, microorganism, or marine organism. rroij.com This extract is then subjected to a series of chromatographic separation techniques to separate it into fractions with decreasing complexity. nih.gov Common chromatographic methods include:

Thin-Layer Chromatography (TLC): A simple and rapid technique used for preliminary separation and to monitor the progress of other chromatographic methods. nih.gov

Column Chromatography (CC): A widely used technique for separating larger quantities of material based on the differential adsorption of compounds to a stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds. nih.govrroij.com

Gas Chromatography (GC): A technique specifically suited for the separation and analysis of volatile compounds. rroij.com

At each step of the separation process, the resulting fractions are tested in the biological assay to identify which fraction contains the active compound(s). This allows researchers to focus their efforts on the most promising fractions, saving time and resources. researchgate.netnih.gov

Once a pure compound has been isolated, its chemical structure is determined using a combination of spectroscopic techniques. These can include:

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any conjugated systems within the molecule.

Through the systematic application of these bio-guided isolation and characterization techniques, chemists are continually discovering new and interesting natural products with a wide range of biological activities and potential applications. rsc.org

Synthesis and Exploration of Derivatives and Analogues of 6 3 Methylbutoxy Heptan 2 One

Design Principles for Structural Modification and Functional Group Interconversion

The structural framework of 6-(3-methylbutoxy)heptan-2-one offers several avenues for modification. The design of derivatives and analogues is guided by established principles of organic synthesis, focusing on the two primary functional groups: the ether linkage and the ketone.

Ether Moiety Modification: The ether linkage can be synthesized via the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. For this compound, this would typically involve the reaction of 3-methyl-1-butanol with a 6-halo-heptan-2-one. Modifications to the butoxy group can be achieved by using different branched or unbranched alcohols in the initial synthesis. The length of the alkyl chain, the degree and position of branching, and the introduction of other functional groups on this part of the molecule can be systematically varied.

Ketone Moiety Modification: The ketone at the 2-position of the heptanone chain is a versatile functional group for a variety of transformations. It can be reduced to a secondary alcohol, which can then be further functionalized. Grignard reactions or other organometallic additions can be used to introduce new carbon-carbon bonds at the carbonyl carbon. The position of the ketone can also be altered along the heptane (B126788) chain, leading to a library of isomeric compounds.

Functional Group Interconversion: This involves the conversion of the existing functional groups into others. For instance, the ketone can be converted to an amine via reductive amination, or to an alkene via a Wittig reaction. These transformations significantly alter the chemical properties of the parent compound and are a key strategy in the development of diverse chemical libraries.

Development of Libraries of Heptanone and Butoxy-Containing Analogues

Building on the design principles, a combinatorial approach can be employed to generate libraries of analogues. This involves systematically varying the components of the molecule.

Heptanone Analogues: A library of heptanone analogues can be created by modifying the heptanone backbone. This can include varying the position of the methyl group, altering the length of the carbon chain, and introducing unsaturation. For example, analogues such as 6-methyl-3-hepten-2-one (B1310061) can be synthesized through an aldol (B89426) condensation of isovaleraldehyde (B47997) and acetone, followed by hydrogenation to yield 6-methylheptan-2-one. google.comgoogle.com

Butoxy-Containing Analogues: Similarly, a library of butoxy-containing analogues can be developed by using a variety of alcohols in the ether synthesis. This could include straight-chain butanols, other isomers of butanol, or longer or shorter chain alcohols. The introduction of cyclic structures or aromatic rings in place of the butoxy group would also lead to a diverse set of analogues.

A representative, though not exhaustive, library of potential analogues is presented in the interactive data table below.

| Analogue Name | Heptanone Moiety | Butoxy Moiety |

| 6-(Butoxy)heptan-2-one | Heptan-2-one | n-Butoxy |

| 6-(Pentyloxy)heptan-2-one | Heptan-2-one | n-Pentyloxy |

| 7-(3-Methylbutoxy)octan-2-one | Octan-2-one | 3-Methylbutoxy |

| 6-(3-Methylbutoxy)heptan-3-one | Heptan-3-one | 3-Methylbutoxy |

| 5-(3-Methylbutoxy)hexan-2-one | Hexan-2-one | 3-Methylbutoxy |

Structure-Property Relationship Studies for Derivatives

The systematic modification of the this compound structure allows for the investigation of structure-property relationships. By correlating changes in the molecular structure with changes in physicochemical properties, a deeper understanding of the compound's behavior can be achieved.

Influence of the Alkyl Chain: The length and branching of the alkyl chains in both the heptanone and butoxy moieties will influence properties such as boiling point, melting point, and solubility. Generally, an increase in the number of carbon atoms will lead to a higher boiling point and lower solubility in polar solvents. Branching in the alkyl chains tends to lower the melting point compared to the straight-chain isomer.

Impact of the Functional Groups: The presence of the ether and ketone functional groups dictates the compound's polarity and its ability to participate in hydrogen bonding (as an acceptor). Modifications to these groups, such as reduction of the ketone to an alcohol, will introduce hydrogen bond donating capabilities, significantly altering intermolecular forces and, consequently, physical properties.

Exploration of Stereoisomers and Their Synthesis

The carbon atom at the 6-position of the heptanone chain in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)-6-(3-methylbutoxy)heptan-2-one and (S)-6-(3-methylbutoxy)heptan-2-one. The synthesis and study of these individual stereoisomers are crucial as they may exhibit different biological activities and physical properties.

Asymmetric Synthesis: The stereoselective synthesis of a specific enantiomer can be achieved through various methods. One approach is to use a chiral starting material. For instance, the synthesis of all stereoisomers of 6-methyl-2-octadecanone has been accomplished starting from the enantiomers of citronellal. nih.gov A similar strategy could be employed for the target molecule.

Another common method is the use of chiral auxiliaries or catalysts. For example, the RAMP and SAMP hydrazone methods are well-established for the asymmetric synthesis of chiral ketones. researchgate.net These methods involve the reaction of a ketone with a chiral hydrazine (B178648) to form a hydrazone, which is then alkylated diastereoselectively. Removal of the chiral auxiliary yields the desired enantiomerically enriched ketone.

Enzymatic Resolution: Enzymatic resolution is another powerful technique for separating enantiomers. This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases are commonly used for the resolution of alcohols, which could be an intermediate in the synthesis of the target compound. researchgate.net

The synthesis of all four stereoisomers of 4-methyl-3-heptanol (B77350) has been achieved through a combination of stereoselective reduction and enzymatic resolution, highlighting the utility of these methods in obtaining all possible stereoisomers of a chiral molecule. researchgate.net

Future Directions and Broader Impact in Chemical Research

Advancements in Synthetic Methodologies Inspired by 6-(3-Methylbutoxy)heptan-2-one

The challenge of efficiently synthesizing molecules with multiple functional groups, like this compound, drives the innovation of new chemical reactions. Future synthetic strategies for this and similar aliphatic ether-ketones are expected to focus on selectivity, atom economy, and sustainability.

Catalytic C-H Functionalization: Traditional multi-step syntheses are increasingly being replaced by methods that can directly functionalize C-H bonds. rsc.org For a molecule like this compound, this could mean developing catalysts that selectively introduce the 3-methylbutoxy group onto a heptanone backbone, or vice-versa, by activating a specific C-H bond. This approach simplifies synthetic routes and reduces waste. rsc.org

Reductive Etherification: Modern catalytic methods, such as iridium-catalyzed reductive coupling, allow for the direct synthesis of ethers from ketones or aldehydes. rsc.org The synthesis of this compound could inspire the refinement of such methods for substrates already containing other sensitive functional groups, demanding high chemoselectivity to avoid reduction of the existing ketone.

Umpolung Strategies for α-Functionalization: The ketone moiety allows for functionalization at the alpha-position. Advanced strategies that reverse the normal reactivity (umpolung) could allow for the coupling of ketone electrophiles with a wide range of nucleophiles. springernature.comresearchgate.net This could provide novel pathways to derivatives of this compound, where substituents are installed adjacent to the carbonyl group with high precision and enantioselectivity. springernature.com

Oxidative Methods: Research into the selective oxidation of ethers to form ketones presents another avenue. acs.orgresearchgate.net Methodologies using inexpensive and environmentally benign oxidants like calcium hypochlorite (B82951) could be optimized for complex substrates where an ether at one end of a molecule is converted to a ketone while other parts of the molecule remain untouched. acs.org

These evolving methodologies, spurred by the need to construct specific architectures like this compound, contribute to a more powerful and versatile toolkit for all of organic synthesis.

Contribution to the Understanding of Aliphatic Ketone and Ether Chemistry

Molecules containing multiple functional groups are valuable probes for understanding intramolecular interactions and their influence on chemical properties and reactivity. The study of this compound and its analogs can offer deeper insights into the fundamental chemistry of aliphatic ketones and ethers.

Furthermore, the spectroscopic characteristics of such bifunctional compounds provide valuable data. While the individual functional groups have well-defined spectral signatures, their combination in a single molecule can lead to subtle shifts that inform our understanding of through-bond and through-space electronic effects.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Absorption Range | Comment |

|---|---|---|---|

| 13C NMR | Ketone (C=O) | 200-215 ppm | Typical for saturated aliphatic ketones. pressbooks.pubopenstax.org |

| Ether (C-O) | 60-80 ppm | Characteristic for sp³ carbons bonded to oxygen. | |

| 1H NMR | α-protons to Ketone (CH3-C=O) | 2.1-2.2 ppm | A sharp singlet for the methyl ketone protons. pressbooks.pubopenstax.org |

| α-protons to Ether (CH-O) | 3.3-4.0 ppm | Deshielded by the adjacent oxygen atom. | |

| Infrared (IR) Spectroscopy | Ketone (C=O stretch) | ~1715 cm-1 | Strong, sharp absorption characteristic of saturated aliphatic ketones. openstax.orglibretexts.org |

| Ether (C-O stretch) | 1050-1150 cm-1 | Strong absorption in the fingerprint region. |

Potential as a Precursor in Complex Molecule Synthesis

Simple, functionalized aliphatic chains are fundamental building blocks in the synthesis of complex natural products and pharmaceuticals. The dual functionality of this compound makes it a potentially valuable precursor for creating more elaborate molecular architectures.

A strong parallel can be drawn with the industrial synthesis of Vitamin E. A structurally related compound, 6-methyl-5-hepten-2-one, serves as a key intermediate in the synthesis of isophytol (B1199701), which is one of the two essential precursors for Vitamin E. researchgate.netgoogle.com The synthesis of Vitamin E relies on the condensation of isophytol with trimethylhydroquinone. google.com Similarly, this compound could be envisioned as a starting material for modified isoprenoid side-chains, potentially leading to novel Vitamin E analogs or other complex terpenes and steroids. The ketone provides a reactive handle for carbon-carbon bond formation (e.g., Wittig, Grignard, or aldol (B89426) reactions), while the ether functionality could be carried through the synthesis or cleaved at a later stage to reveal a hydroxyl group for further modification.

The exploration of such molecules as synthons contributes to the broader field of retrosynthetic analysis, where chemists devise pathways to disconnect complex target molecules into simpler, readily available starting materials. rsc.org

Development of Analytical Standards and Reference Materials

The advancement of analytical science relies on the availability of high-purity reference materials for the accurate identification and quantification of chemical compounds. Should this compound be identified as a component in food, a natural product, an environmental sample, or an industrial process, it would necessitate the development of a certified analytical standard.

The process of creating such a standard involves:

High-Purity Synthesis: Developing a robust synthetic route that yields the compound with very high purity.

Structural Confirmation: Unambiguous verification of the chemical structure using a suite of analytical techniques (NMR, MS, IR).

Purity Assessment: Quantifying the purity and identifying any impurities.

Validation and Certification: Establishing traceability to the International System of Units (SI) through primary methods like isotope dilution mass spectrometry (IDMS) or quantitative NMR (qNMR). cenam.mx

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.